molecular formula C24H24O5 B097887 Mesuol CAS No. 16981-20-7

Mesuol

Cat. No.: B097887
CAS No.: 16981-20-7
M. Wt: 392.4 g/mol
InChI Key: IWUNXYBEJCJQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesuol can be synthesized through various chemical routes. One common method involves the extraction of seed oil from Mesua ferrea, followed by purification processes to isolate this compound. The extraction typically involves solvent extraction techniques using solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Mesua ferrea seeds. The seeds are crushed, and the oil is extracted using mechanical pressing or solvent extraction. The crude oil is then subjected to chromatographic techniques to purify this compound .

Chemical Reactions Analysis

Types of Reactions: Mesuol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Acetylated products.

Scientific Research Applications

Mesuol has a wide range of scientific research applications:

Mechanism of Action

Mesuol exerts its effects through multiple mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Mesuol is unique due to its diverse pharmacological properties and its presence in Mesua ferrea. Similar compounds include:

Uniqueness: this compound stands out due to its specific combination of antioxidant, anti-inflammatory, and immunomodulatory activities, making it a valuable compound for various therapeutic applications .

Properties

IUPAC Name

5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-13(2)10-11-16-22(27)20(21(26)14(3)4)23(28)19-17(12-18(25)29-24(16)19)15-8-6-5-7-9-15/h5-10,12,14,27-28H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUNXYBEJCJQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168760
Record name Mesuol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16981-20-7
Record name Mesuol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016981207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesuol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mesuol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesuol
Reactant of Route 2
Reactant of Route 2
Mesuol
Reactant of Route 3
Reactant of Route 3
Mesuol
Reactant of Route 4
Reactant of Route 4
Mesuol
Reactant of Route 5
Mesuol
Reactant of Route 6
Reactant of Route 6
Mesuol
Customer
Q & A

Q1: What is the mechanism of action of Mesuol against HIV-1?

A1: [, ] this compound inhibits HIV-1 replication by targeting the NF-κB pathway, a crucial regulator of HIV-1 gene expression. Specifically, this compound disrupts the phosphorylation and transcriptional activity of the NF-κB p65 subunit in TNFα-stimulated cells. [] This inhibition occurs without affecting NF-κB binding to DNA or the degradation of IκBα. []

Q2: Does this compound affect other stages of the HIV-1 lifecycle?

A2: [] Research suggests that this compound does not interfere with reverse transcription or integration steps of the HIV-1 lifecycle. Its antiviral effect appears additive with azidothymidine (AZT), indicating potential for combination therapy. []

Q3: What are the structural characteristics of this compound?

A3: [, , ] this compound is a 4-phenylcoumarin derivative. While its exact molecular formula and weight are not explicitly mentioned in the provided abstracts, structural details can be found in the cited research articles. [, , ] The studies utilize spectroscopic data, including mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy, to characterize this compound's structure. [] Additionally, crystal structure analysis provides insights into its conformational aspects. []

Q4: Does this compound exhibit any other biological activities besides antiviral activity?

A4: [, ] Yes, this compound demonstrates significant analgesic and anti-inflammatory properties. In animal models, it effectively reduces acetic acid-induced writhing in mice and carrageenan-induced paw edema in rats. [] Further research highlights its in vivo antioxidant and immunomodulatory effects. []

Q5: How effective is this compound as an antimalarial agent?

A5: [] Studies comparing this compound's antimalarial activity to the standard drug chloroquine show promising results. This compound demonstrates potent activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7, suggesting its potential as a lead compound for antimalarial drug development. []

Q6: Has this compound’s potential against SARS-CoV-2 been investigated?

A6: [] Yes, computational studies have explored the potential of this compound and other compounds from Mesua ferrea against the SARS-CoV-2 main protease (MPro). Virtual screening and molecular dynamics simulations suggest that this compound exhibits favorable binding affinities to the active site of MPro, indicating its potential as an anti-SARS-CoV-2 agent. []

Q7: Are there any structure-activity relationship (SAR) studies on this compound?

A7: [] While the provided abstracts don't offer specific details on this compound SAR, research focusing on its regiospecific synthesis and the development of isomesuagin provides valuable insights into the structure-activity relationship. [] Additionally, studies exploring the biosynthesis of the isobutyryl group in this compound contribute to understanding the structural features essential for its activity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.